2-Bromo-5-(methoxymethoxy)pyridine
Overview
Description
2-Bromo-5-(methoxymethoxy)pyridine is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(methoxymethoxy)pyridine typically involves the bromination of 5-(methoxymethoxy)pyridine. One common method includes the following steps:
Starting Material: 5-(Methoxymethoxy)pyridine.
Bromination: The starting material is reacted with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes:
Continuous Flow Reactors: Using continuous flow reactors to ensure consistent product quality and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(methoxymethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming 5-(methoxymethoxy)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: Products include 2-azido-5-(methoxymethoxy)pyridine, 2-thio-5-(methoxymethoxy)pyridine, and 2-methoxy-5-(methoxymethoxy)pyridine.
Oxidation: Products include 2-bromo-5-(formyloxymethoxy)pyridine and 2-bromo-5-(carboxymethoxy)pyridine.
Reduction: The major product is 5-(methoxymethoxy)pyridine.
Scientific Research Applications
2-Bromo-5-(methoxymethoxy)pyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anti-cancer agents.
Materials Science: It is used in the preparation of functional materials, including polymers and liquid crystals.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(methoxymethoxy)pyridine involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathways Involved: The compound can affect pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxypyridine: Similar structure but lacks the methoxymethoxy group.
2-Bromo-5-chloropyridine: Similar structure but has a chlorine atom instead of the methoxymethoxy group.
2-Bromo-5-methylpyridine: Similar structure but has a methyl group instead of the methoxymethoxy group.
Uniqueness
2-Bromo-5-(methoxymethoxy)pyridine is unique due to the presence of the methoxymethoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. This group can participate in additional chemical reactions, providing more versatility in synthetic applications.
Properties
IUPAC Name |
2-bromo-5-(methoxymethoxy)pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-11-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSXPMKNOAIBPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CN=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726400 | |
Record name | 2-Bromo-5-(methoxymethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886980-61-6 | |
Record name | 2-Bromo-5-(methoxymethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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